molecular formula C23H26ClN3OS B2523864 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-13-1

N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2523864
CAS No.: 893788-13-1
M. Wt: 427.99
InChI Key: CUWQHFSPBIBAJO-UHFFFAOYSA-N
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Description

“N-(2-Chloro-4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C23H26ClN3OS . It’s a complex organic compound that contains several functional groups, including an acetamide group, a spiro[cycloheptane-1,2’-quinazoline] group, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The compound contains a spiro[cycloheptane-1,2’-quinazoline] group, which is a bicyclic structure where the two rings share a single atom . It also contains a sulfanyl group (-SH), which is a common functional group in organic chemistry .

Scientific Research Applications

Synthesis and Reactivity

The scientific research around N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide focuses on the synthesis and biological activity of related quinazoline derivatives. These compounds, including the spiro[cycloheptane-1,2'-quinazoline]sulfanyl moiety, are synthesized through reactions involving halides or by condensation with primary amines. The synthesis methods aim to explore the chemical reactivity and potential applications of these compounds in medicinal chemistry due to their significant biological activities, such as anti-monoamine oxidase and antitumor effects (Markosyan et al., 2015).

Biological Activity

Quinazoline derivatives exhibit a wide range of biological activities. The interest in these compounds stems from their potential as therapeutic agents, particularly in treating cancer and neurological disorders. Some derivatives synthesized from the base structure of this compound have shown high anti-monoamine oxidase and antitumor activities. These activities suggest the compounds' potential for development into new medications or research tools for studying disease mechanisms (Markosyan et al., 2015).

Antimicrobial and Antifungal Properties

Further research into related spiro compounds has uncovered antimicrobial and antifungal properties. These studies provide a foundation for the development of new antimicrobial agents, which could be crucial in addressing the growing issue of antibiotic resistance. The synthesis of novel spiro compounds and the evaluation of their antimicrobial effectiveness highlight the potential of quinazoline derivatives in contributing to the field of infectious disease treatment (Hafez et al., 2016).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3OS/c1-16-10-11-20(18(24)14-16)25-21(28)15-29-22-17-8-4-5-9-19(17)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWQHFSPBIBAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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